molecular formula C20H23N3O5S B4987595 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide

Cat. No. B4987595
M. Wt: 417.5 g/mol
InChI Key: GSUKGGWYPHMEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide, also known as NSC 745887, is a chemical compound that has gained attention in the scientific community for its potential applications in cancer research. This compound was first synthesized in 2008 and has since been studied extensively for its mechanism of action and potential therapeutic benefits.

Mechanism of Action

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide 745887 has been found to inhibit the activity of the protein Hsp90, which is known to play a role in the growth and survival of cancer cells. By inhibiting Hsp90, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide 745887 can induce cell death in cancer cells and prevent the growth and spread of tumors.
Biochemical and physiological effects:
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide 745887 has been found to have minimal toxicity in normal cells, making it a potentially safe and effective treatment for cancer. However, further studies are needed to determine the long-term effects of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide 745887 on the body.

Advantages and Limitations for Lab Experiments

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide 745887 has shown promising results in preclinical studies, making it a valuable tool for cancer research. However, its effectiveness in clinical trials remains to be seen, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide 745887. One possibility is to explore its use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to investigate its potential for use in other types of cancer, such as pancreatic cancer or leukemia. Additionally, further studies are needed to determine the optimal dosage and administration of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide 745887 for cancer treatment.

Synthesis Methods

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide 745887 can be synthesized using a multistep process that involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This compound is then reacted with N-(4-aminophenyl)sulfonyl cyclohexylamine to form N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide 745887.

Scientific Research Applications

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide 745887 has been found to exhibit anti-cancer properties in various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. Studies have shown that N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide 745887 can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-14-13-15(7-12-19(14)23(25)26)20(24)21-16-8-10-18(11-9-16)29(27,28)22-17-5-3-2-4-6-17/h7-13,17,22H,2-6H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUKGGWYPHMEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(cyclohexylsulfamoyl)phenyl]-3-methyl-4-nitrobenzamide

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